Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate
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Overview
Description
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is an organic compound with the molecular formula C16H31NO4. It consists of 31 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound features a secondary amine and ester functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate involves the reaction of 11-aminoundecanoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amine groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Similar in structure but contains a sulfanyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of an undecanoate chain
Uniqueness
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is unique due to its long aliphatic chain and the presence of both ester and secondary amine groups, which provide distinct reactivity and versatility in various applications .
Properties
CAS No. |
908859-27-8 |
---|---|
Molecular Formula |
C16H31NO4 |
Molecular Weight |
301.42 g/mol |
IUPAC Name |
methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate |
InChI |
InChI=1S/C16H31NO4/c1-3-21-16(19)14-17-13-11-9-7-5-4-6-8-10-12-15(18)20-2/h17H,3-14H2,1-2H3 |
InChI Key |
RHXNXWZAQYRKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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